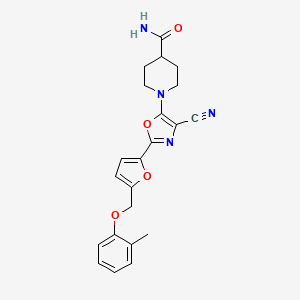

![molecular formula C17H13N3O3S B2664756 N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-04-6](/img/structure/B2664756.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

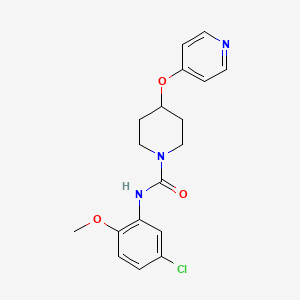

“N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound that contains several functional groups. The “benzo[d][1,3]dioxol-5-yl” part refers to a benzodioxole group, which consists of a benzene ring fused to a 1,3-dioxole ring . The “phenylamino” part refers to an aniline group, which is a phenyl group attached to an amino group. The “thiazole” part refers to a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The “carboxamide” part refers to a carboxamide group, which is a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzodioxole and thiazole rings would likely contribute to the compound’s rigidity and shape .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amino and carboxamide groups could potentially participate in acid-base reactions. The benzodioxole and thiazole rings might undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the carboxamide group could potentially increase the compound’s polarity and solubility in water .

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of 2-phenylamino-thiazole derivatives, including N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide, have shown significant antimicrobial activity. These compounds exhibit pronounced inhibitory effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some derivatives outperforming reference drugs in antimicrobial potency. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

Research into the anticancer properties of thiazole derivatives linked to the benzo[1,3]dioxole moiety has demonstrated promising anti-proliferative activities against various cancer cell lines. These findings suggest the potential application of this compound derivatives in cancer treatment, warranting further investigation to understand their mechanism of action and therapeutic efficacy (Mansour et al., 2020).

Synthetic Chemistry and Drug Discovery

The compound's utility extends beyond biological activities, serving as a key intermediate in the synthesis of various heterocyclic compounds. Its structural versatility allows for the development of novel synthetic methodologies and the exploration of chemical space in drug discovery efforts. Studies focusing on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from this compound showcase its role in generating new building blocks for medicinal chemistry (Durcik et al., 2020).

Safety and Hazards

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are often found in biologically active compounds .

properties

IUPAC Name |

2-anilino-N-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(18-12-6-7-14-15(8-12)23-10-22-14)13-9-24-17(20-13)19-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSOZNMDFKDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)carbamate](/img/structure/B2664674.png)

![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)

![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2664690.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2664693.png)